3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid
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Overview
Description
3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound with the molecular formula C24H23NO2 and a molecular weight of 357.45 g/mol This compound is known for its unique structure, which includes a quinoline core fused with a cyclopentane ring and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid typically involves the condensation of 4-tert-butylbenzaldehyde with a cyclopenta[b]quinoline derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups on the quinoline or phenyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives with hydrogenated functional groups.
Substitution: Substituted quinoline derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-tert-butylphenyl)methylidene]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- 4-tert-butylphenylboronic acid
Uniqueness
3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid is unique due to its specific structural features, including the quinoline core and the tert-butylphenyl group
Properties
Molecular Formula |
C24H23NO2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[(4-tert-butylphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C24H23NO2/c1-24(2,3)17-11-8-15(9-12-17)14-16-10-13-19-21(23(26)27)18-6-4-5-7-20(18)25-22(16)19/h4-9,11-12,14H,10,13H2,1-3H3,(H,26,27) |
InChI Key |
HDOAWHDGWAGPFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Origin of Product |
United States |
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